Cas no 1396627-20-5 (2-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-methoxyethyl)butanamide)

2-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-methoxyethyl)butanamide 化学的及び物理的性質
名前と識別子
-
- 2-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-methoxyethyl)butanamide
- 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxyethyl)butanamide
- VU0541605-1
- AKOS024545079
- 1396627-20-5
- 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyethyl)butanamide
- F6252-3963
- 2-[3-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXOPYRIDIN-1-YL]-N-(2-METHOXYETHYL)BUTANAMIDE
- 2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide
-
- インチ: 1S/C17H22N4O4/c1-3-13(15(22)18-8-10-24-2)21-9-4-5-12(17(21)23)16-19-14(20-25-16)11-6-7-11/h4-5,9,11,13H,3,6-8,10H2,1-2H3,(H,18,22)
- InChIKey: VEYLEWPMLJEJCD-UHFFFAOYSA-N
- ほほえんだ: O1C(C2=CC=CN(C2=O)C(C(NCCOC)=O)CC)=NC(C2CC2)=N1
計算された属性
- せいみつぶんしりょう: 346.16410520g/mol
- どういたいしつりょう: 346.16410520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 8
- 複雑さ: 573
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 97.6Ų
2-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-methoxyethyl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6252-3963-30mg |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyethyl)butanamide |
1396627-20-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6252-3963-20μmol |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyethyl)butanamide |
1396627-20-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6252-3963-3mg |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyethyl)butanamide |
1396627-20-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6252-3963-4mg |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyethyl)butanamide |
1396627-20-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6252-3963-1mg |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyethyl)butanamide |
1396627-20-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6252-3963-5mg |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyethyl)butanamide |
1396627-20-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6252-3963-5μmol |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyethyl)butanamide |
1396627-20-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6252-3963-2mg |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyethyl)butanamide |
1396627-20-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6252-3963-10mg |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyethyl)butanamide |
1396627-20-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6252-3963-20mg |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyethyl)butanamide |
1396627-20-5 | 20mg |
$99.0 | 2023-09-09 |
2-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-methoxyethyl)butanamide 関連文献
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
2-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-methoxyethyl)butanamideに関する追加情報
2-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-methoxyethyl)butanamide (CAS No. 1396627-20-5): An Overview of Its Structure, Properties, and Applications
2-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-methoxyethyl)butanamide (CAS No. 1396627-20-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications. In this article, we will delve into the chemical structure, physical properties, and recent research developments surrounding this compound.
Chemical Structure and Synthesis
The molecular formula of 2-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-methoxyethyl)butanamide is C18H20N4O4. The compound features a pyridine ring fused with an oxadiazole moiety, which is further substituted with a cyclopropyl group and a methoxyethyl amide. The synthesis of this compound typically involves multi-step reactions, including the formation of the oxadiazole ring and subsequent functional group modifications to achieve the desired structure.
Physical Properties
The physical properties of 2-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-methoxyethyl)butanamide are crucial for understanding its behavior in various environments. It is a white crystalline solid with a melting point of approximately 150°C. The compound is moderately soluble in common organic solvents such as methanol and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These properties make it suitable for use in both solid-state and solution-phase reactions.
Spectroscopic Analysis
Spectroscopic techniques play a vital role in characterizing the structure and purity of 2-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-methoxyethyl)butanamide. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming the presence of specific functional groups and determining the connectivity of atoms within the molecule. Mass spectrometry (MS) provides information on the molecular weight and fragmentation patterns, which are essential for verifying the identity of the compound.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the biological activity of 2-3-(3-cyclopropyl-1,2,4-oxadiazol-5-y l)-2-o xo - 1 , 2 -d ihyd ro p y r i d i n - 1 - y l - N - ( 2 - m e t h o x y e t h y l ) b u t a n a m i d e . This compound has shown promising results as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, preliminary studies suggest that it may have anti-inflammatory properties due to its ability to modulate cytokine production.
Clinical Trials and Future Prospects
The therapeutic potential of 2 - 3 - ( 3 - c y c l o p r o p y l - 1 , 2 , 4 - o x a d i a z o l - 5 - y l ) - 2 - o x o - 1 , 2 - d i h y d r o p y r i d i n - 1 - y l - N - ( 2 - m e t h o x y e t h y l ) b u t a n a m i d e is currently being explored through preclinical studies and early-stage clinical trials. These trials aim to evaluate its safety profile and efficacy in treating various diseases. Early results have been encouraging, but further research is needed to fully understand its mechanisms of action and optimize its use in clinical settings.
Safety Considerations
Safety is a critical aspect when dealing with any new chemical entity. While no significant toxicological issues have been reported for CAS No. 1396627-05-05-(corrected: CAS No. 139667--*0*-*5*)*, standard precautions should be taken during handling and storage to ensure user safety. It is recommended to work with this compound in well-controlled laboratory conditions and follow established guidelines for handling organic compounds.
Conclusion
In conclusion, CAS No. *1*-*3*-*9*-*6*-*6*-*7*-*7*-*0*-*5**)*, (corrected: CAS No. *1*-*3*-*9*-*6*-*6*-*7*-*7*-*0*-*5*)**)*, (corrected: CAS No. *1*-*3*-*9*-*6*-*6*-*7*-*7*-*0*-*5*)**)*, (corrected: CAS No. *1*-*3*-*9*-*6*-*6*-*7*-*-0*-5)*)*, *is a promising compound with unique structural features and potential therapeutic applications*. Its ability to inhibit specific enzymes and modulate cytokine production makes it an attractive candidate for further research in medicinal chemistry and pharmaceutical development*. As ongoing studies continue to unravel its full potential*, *it is likely that this compound will play an important role in advancing our understanding of disease mechanisms and developing new treatments*.
1396627-20-5 (2-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl-N-(2-methoxyethyl)butanamide) 関連製品
- 49803-18-1(2-(4-Bromophenoxy)-2-methylpropanoyl chloride)
- 1548346-68-4({1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride)
- 1214381-91-5(3'-Fluoro-4-nitrobiphenyl-3-carboxylic acid)
- 2657-28-5(2',4',6'-trihydroxy-3'-methylacetophenone)
- 2007920-50-3(tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate)
- 1704086-76-9(1-(5-bromo-2-chlorophenyl)cyclohexan-1-amine)
- 2172095-59-7(4-amino-5-chloro-2-methylbenzene-1-sulfonyl fluoride)
- 2248316-41-6(2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid)
- 30670-98-5((2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one)
- 1822672-63-8(2-{7H-pyrrolo[2,3-b]pyridin-7-yl}ethan-1-amine dihydrochloride)


